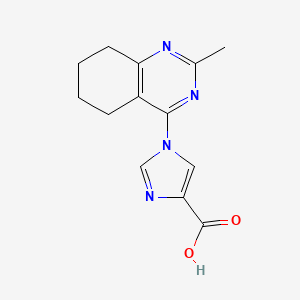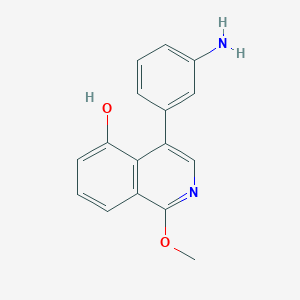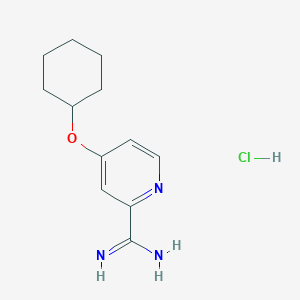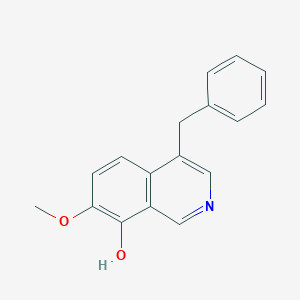
6H-Purin-6-one, 2-((3,4-difluorophenyl)amino)-1,9-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a purine core substituted with a 3,4-difluorophenyl group, making it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluoroaniline and a purine derivative.
Coupling Reaction: The 3,4-difluoroaniline is coupled with the purine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the original substituents.
科学研究应用
2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific diseases.
Chemical Biology: The compound is utilized in chemical biology research to study cellular processes and molecular interactions.
作用机制
The mechanism of action of 2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
Effects: By binding to its targets, the compound can inhibit or activate specific biological processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-Amino-4-(3,4-difluorophenyl)thiazole
- 4-(3,4-Difluorophenyl)-1,3-thiazol-2-amine
Comparison
- Structural Differences : While similar in having a 3,4-difluorophenyl group, these compounds differ in their core structures (purine vs. thiazole).
- Biological Activity : The purine-based compound may exhibit different biological activities compared to thiazole-based compounds due to differences in their interaction with biological targets.
- Applications : The unique structure of 2-((3,4-Difluorophenyl)amino)-1H-purin-6(9H)-one makes it particularly suitable for specific applications in medicinal chemistry and pharmaceutical research.
属性
CAS 编号 |
123994-80-9 |
|---|---|
分子式 |
C11H7F2N5O |
分子量 |
263.20 g/mol |
IUPAC 名称 |
2-(3,4-difluoroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H7F2N5O/c12-6-2-1-5(3-7(6)13)16-11-17-9-8(10(19)18-11)14-4-15-9/h1-4H,(H3,14,15,16,17,18,19) |
InChI 键 |
BUWKCTNPZMZBFW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11857001.png)








![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)


